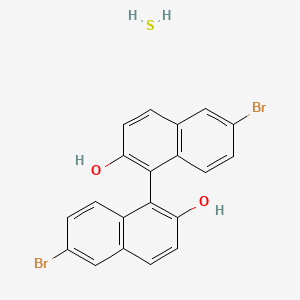![molecular formula C16H18BrN5O2 B2376006 7-(5-Brom-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 691399-22-1](/img/structure/B2376006.png)
7-(5-Brom-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H18BrN5O2 and its molecular weight is 392.257. The purity is usually 95%.
BenchChem offers high-quality 7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen mit einem 1,2,4-Triazolo[1,5-a]pyrimidin-Kern wurden als wirksam gegen Krebs erkannt . Dies deutet darauf hin, dass unsere Zielverbindung möglicherweise bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnte.
Antimikrobielle Aktivität
Diese Verbindungen haben auch antimikrobielle Eigenschaften gezeigt . Dies könnte sie für die Behandlung verschiedener bakterieller und Pilzinfektionen nützlich machen.
Analgetische und entzündungshemmende Aktivität
Die 1,2,4-Triazolo[1,5-a]pyrimidin-Derivate haben sich als schmerzlindernd und entzündungshemmend erwiesen . Dies deutet auf potenzielle Anwendungen in der Schmerztherapie und Behandlung von Entzündungen hin.
Antioxidative Aktivität
Diese Verbindungen haben eine antioxidative Wirkung gezeigt . Dies könnte sie für die Prävention von durch oxidativen Stress verursachten Krankheiten nützlich machen.
Antivirale Aktivität
Die 1,2,4-Triazolo[1,5-a]pyrimidin-Derivate haben antivirale Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Virusinfektionen hin.
Enzyminhibition
Diese Verbindungen wurden als Inhibitoren verschiedener Enzyme nachgewiesen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Antilipase und Aromatase . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit diesen Enzymen hin.
Herz-Kreislauf-Erkrankungen
1,2,4-Triazolo[1,5-a]pyrimidin-Derivate wurden bei der Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt . Dies deutet darauf hin, dass unsere Zielverbindung möglicherweise bei der Entwicklung neuer Herz-Kreislauf-Medikamente eingesetzt werden könnte.
Typ-2-Diabetes
Diese Verbindungen wurden bei der Behandlung von Typ-2-Diabetes eingesetzt . Dies deutet auf potenzielle Anwendungen bei der Behandlung dieser Erkrankung hin.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response.
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within certain cell lines .
Eigenschaften
IUPAC Name |
7-(5-bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O2/c1-3-6-24-12-5-4-10(17)7-11(12)14-13(15(18)23)9(2)21-16-19-8-20-22(14)16/h4-5,7-8,14H,3,6H2,1-2H3,(H2,18,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMKLTMUJDVVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2C(=C(NC3=NC=NN23)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)
![ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate](/img/structure/B2375929.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)



![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/new.no-structure.jpg)
